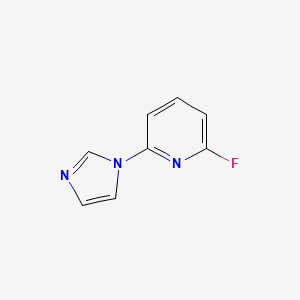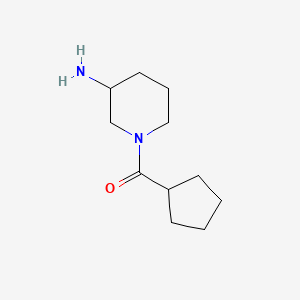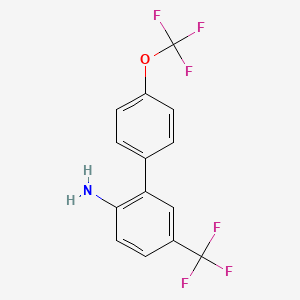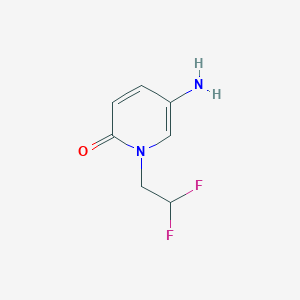
2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline
Übersicht
Beschreibung
“2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline” is a chemical compound with the molecular formula C8H7FN4. It has a molecular weight of 178.17 . This compound belongs to the class of organic compounds known as aniline and substituted anilines .
Synthesis Analysis
The synthesis of “2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
While specific chemical reactions involving “2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline” are not explicitly mentioned in the literature, compounds containing the 1,2,4-triazole ring are known to exhibit broad biological activities . These compounds can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Wissenschaftliche Forschungsanwendungen
Docking and QSAR Studies for Kinase Inhibitors
Research on closely related fluorine-containing triazole anilines has been conducted to study their inhibitory activity against c-Met kinase. Docking studies, combined with quantitative structure–activity relationship (QSAR) methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) and Multiple Linear Regression (MLR), have analyzed molecular features contributing to high inhibitory activity. These studies help in understanding the interactions and conformations of inhibitors at the molecular level, providing insights for designing potent kinase inhibitors (Caballero et al., 2011).
Synthesis and Photophysical Properties of Fluorophores
In the domain of photophysics, novel fluorescent derivatives incorporating triazole units have been synthesized and their photophysical properties evaluated. These studies are vital for developing new materials for optical and electronic applications, showcasing how substitutions on the aniline ring affect absorption and emission properties, and thereby tailoring materials for specific applications (Padalkar et al., 2015).
Antimicrobial Activity Studies
Fluorine-containing anilines with triazole moieties have also been investigated for their antimicrobial activities. Synthesis of eperezolid-like molecules and their evaluation against various microbial strains reveal the potential of these compounds as antimicrobial agents. This research opens up pathways for developing new antibiotics and understanding the structure-activity relationship in antimicrobial compounds (Yolal et al., 2012).
Material Science Applications
In material science, the synthesis and characterization of metal-organic frameworks (MOFs) incorporating triazole-decorated ligands show promising applications in dye adsorption and removal of oxoanions from water. These findings underscore the versatility of triazole anilines in constructing materials with specific functionalities for environmental remediation and purification processes (Kumar et al., 2021).
Organic Synthesis and Chemical Biology
In organic synthesis, the application of triazole anilines as intermediates in constructing complex molecules is demonstrated through the development of catalyst- and solvent-free synthesis methods. These methods enable efficient and selective formation of structurally diverse compounds, highlighting the role of triazole anilines in facilitating novel synthetic routes (Moreno-Fuquen et al., 2019).
Zukünftige Richtungen
The future directions for research on “2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline” and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given the promising cytotoxic activity of some 1,2,4-triazole derivatives , there could be potential for further development and optimization of these compounds for therapeutic applications.
Eigenschaften
IUPAC Name |
2-fluoro-5-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-2-1-5(3-7(6)10)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORWFBZBQSTKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=NN2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B1443347.png)



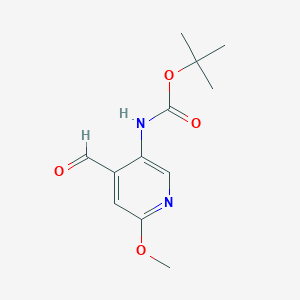

![tert-butyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B1443359.png)
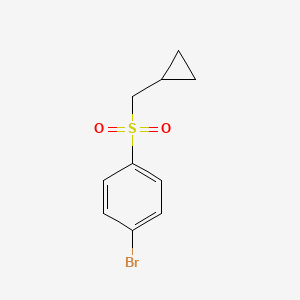
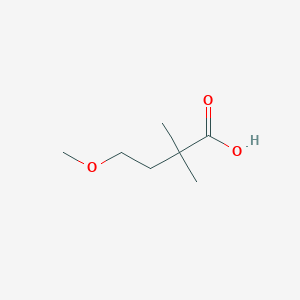
![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1443365.png)
